molecular formula C10H20Cl2N4S2 B14501570 2,2'-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride CAS No. 62896-87-1

2,2'-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride

Cat. No.: B14501570
CAS No.: 62896-87-1
M. Wt: 331.3 g/mol
InChI Key: MQOCQNSLISZHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is a compound belonging to the family of imidazole derivatives It is characterized by the presence of two imidazolium rings connected by a disulfide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride typically involves the reaction of 1,3-dimethylimidazole with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired disulfide bridge. The process can be summarized as follows:

    Starting Materials: 1,3-dimethylimidazole and sulfur dichloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The imidazolium rings can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is conducted under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions. The reaction conditions vary depending on the nucleophile and desired product.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazolium compounds.

Scientific Research Applications

2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride involves its interaction with biological molecules. The disulfide bridge can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins and enzymes, affecting their function. The imidazolium rings can also interact with nucleic acids and other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylimidazolium chloride
  • 1,3-Dimethyl-2-phenylimidazolium chloride
  • 1,3-Dimethyl-2,3-dihydro-1H-benzoimidazolium chloride

Uniqueness

2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dichloride is unique due to the presence of the disulfide bridge, which imparts distinct redox properties

Properties

CAS No.

62896-87-1

Molecular Formula

C10H20Cl2N4S2

Molecular Weight

331.3 g/mol

IUPAC Name

2-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)disulfanyl]-1,3-dimethyl-1,2-dihydroimidazol-1-ium;dichloride

InChI

InChI=1S/C10H18N4S2.2ClH/c1-11-5-6-12(2)9(11)15-16-10-13(3)7-8-14(10)4;;/h5-10H,1-4H3;2*1H

InChI Key

MQOCQNSLISZHEX-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C=CN(C1SSC2[NH+](C=CN2C)C)C.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.